2-chloro-N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form an intermediate, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The final step involves the coupling of the resulting intermediate with mesitylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
- 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique thiadiazole ring structure and the presence of the mesitylamino group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H19ClN4O2S2 |
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Molecular Weight |
447.0 g/mol |
IUPAC Name |
2-chloro-N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H19ClN4O2S2/c1-11-8-12(2)17(13(3)9-11)22-16(26)10-28-20-25-24-19(29-20)23-18(27)14-6-4-5-7-15(14)21/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27) |
InChI Key |
DYXUJNSVSUDKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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